molecular formula C18H20N2O2 B7475937 N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide

N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide

Cat. No. B7475937
M. Wt: 296.4 g/mol
InChI Key: YFBYXDJTWUTGEY-UHFFFAOYSA-N
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Description

N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide, also known as DMF, is a chemical compound widely used in scientific research. It belongs to the class of amides and is a white crystalline powder that is soluble in organic solvents.

Mechanism of Action

The exact mechanism of action of N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide is not fully understood. However, it is believed to work by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of reactive oxygen species. N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10.

Advantages and Limitations for Lab Experiments

N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has several advantages for lab experiments. It is stable, easy to handle, and has a long shelf life. It is also soluble in organic solvents, making it easy to dissolve in various solutions. However, N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has some limitations. It is toxic and should be handled with care. It can also interfere with some biochemical assays, such as those involving the measurement of glutathione levels.

Future Directions

There are several future directions for the use of N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide in scientific research. One area of interest is the potential use of N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is the potential use of N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide in the treatment of autoimmune diseases, such as lupus and rheumatoid arthritis. N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has been shown to have immunomodulatory effects and may be able to reduce the activity of the immune system in these diseases. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide may have potential use in the treatment of cancer, as it has been shown to have anti-tumor effects. Further research is needed to fully understand the potential uses of N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide in scientific research.
In conclusion, N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide is a chemical compound that has a wide range of applications in scientific research. It has anti-inflammatory, antioxidant, and immunomodulatory effects and has been studied for its potential use in the treatment of various diseases. N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide in scientific research, including the potential use in the treatment of neurodegenerative diseases, autoimmune diseases, and cancer.

Synthesis Methods

N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide can be synthesized using various methods, including the reaction of 2,5-dimethylbenzoic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. Another method involves the reaction of 3-(dimethylamino)phenyl isocyanate with 2,5-dimethylphenol in the presence of a base. Both methods yield N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide with high purity.

Scientific Research Applications

N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide is widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide has been used in the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in cancer treatment and neuroprotection.

properties

IUPAC Name

N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-8-9-13(2)16(10-12)17(21)19-15-7-5-6-14(11-15)18(22)20(3)4/h5-11H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBYXDJTWUTGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC(=C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide

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